Product packaging for Benzenediazonium,4-chloro-(Cat. No.:CAS No. 17333-85-6)

Benzenediazonium,4-chloro-

Cat. No.: B102235
CAS No.: 17333-85-6
M. Wt: 139.56 g/mol
InChI Key: DBEQHSWUYRYJMT-UHFFFAOYSA-N
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Description

Historical Development of Diazonium Salt Research

The journey into the world of diazonium salts began in 1858 with the German industrial chemist, Peter Griess. wikipedia.orgijcrt.orgwikipedia.org His pioneering work led to the discovery of the diazotization reaction, a process that converts primary aromatic amines into diazonium salts. wikipedia.orgijprajournal.com This breakthrough was not immediately recognized for its full potential, but with the enthusiastic support of fellow chemist August Wilhelm von Hofmann, the significance of this new class of compounds became apparent. royalsocietypublishing.org

Griess's initial discovery involved treating an aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. ijprajournal.com This fundamental reaction laid the groundwork for the development of azo dyes, which became the first major application of diazonium salt chemistry. ijprajournal.comnih.gov The first azo dyes, Aniline (B41778) Yellow and Manchester Brown, were synthesized in the 1860s. nih.gov

The structural nature of diazonium salts was a subject of debate for several years. Griess initially proposed a structure where both nitrogen atoms were bonded to the benzene (B151609) ring. nih.gov It was C.W. Blomstrand who, in 1869, proposed the currently accepted structure that depicts the salt-like nature of the diazonium group, a concept that was widely accepted by 1895. royalsocietypublishing.org

Over the following decades, the synthetic utility of diazonium salts was greatly expanded through the discovery of several named reactions. Traugott Sandmeyer, in 1884, found that the diazonium group could be replaced by halides or cyanide using copper(I) salts, a transformation now known as the Sandmeyer reaction. ijcrt.orgwikipedia.org Shortly after, the Gattermann reaction, which uses copper powder and the corresponding acid, was developed as an alternative. studylib.netbyjus.com Other significant contributions include the Pschorr biaryltricycle synthesis (1896), the Gomberg–Bachmann biaryl synthesis (1924), and the Balz–Schiemann reaction for the synthesis of aryl fluorides (1927). pku.edu.cn

Role of Arenediazonium Salts as Key Intermediates in Organic Synthesis

Arenediazonium salts are highly valued in organic synthesis due to the excellent leaving group ability of the dinitrogen molecule (N₂), which is thermodynamically very stable. chemistrysteps.comlibretexts.org This property allows for the facile replacement of the diazonium group with a wide variety of substituents, making them versatile building blocks for functionalized aromatic compounds. researchgate.netchemistrysteps.com

The reactivity of arenediazonium salts can be broadly categorized into two main types of reactions:

Substitution (Dediazoniation) Reactions: In these reactions, the diazonium group is replaced by another atom or group. The Sandmeyer and Gattermann reactions are classic examples used to introduce halogens (Cl, Br) and the cyano group onto an aromatic ring. ijcrt.orgwikipedia.orgstudylib.net The Schiemann reaction is employed for the introduction of fluorine. libretexts.org Other nucleophiles such as iodide, hydroxyl, and even hydrogen (via reduction with hypophosphorous acid) can also displace the diazonium group. studylib.netlibretexts.org These reactions provide synthetic routes to substituted benzenes that are often difficult or impossible to achieve through direct electrophilic aromatic substitution. chemistrysteps.com

Coupling Reactions: Arenediazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. pressbooks.pubwikipedia.org These reactions result in the formation of azo compounds, which are characterized by the -N=N- linkage and are often intensely colored. pressbooks.pubwikipedia.org This has led to their extensive use in the manufacturing of dyes and pigments. ontosight.aiijprajournal.com

The specific compound, 4-chlorobenzenediazonium chloride, is synthesized from 4-chloroaniline (B138754) through diazotization. rsc.org It serves as a precursor in the synthesis of various compounds, including other 4-substituted chlorobenzenes via Sandmeyer-type reactions and azo dyes through coupling reactions. acs.orgscirp.org For instance, it can be reacted with potassium iodide to produce 1-chloro-4-iodobenzene (B104392) or coupled with phenols and aromatic amines to form a variety of azo compounds. studylib.netacs.org

The versatility of arenediazonium salts, and specifically 4-chlorobenzenediazonium salts, is further highlighted by their use in more modern synthetic methods, such as the Meerwein arylation for the formation of C-C bonds and in the functionalization of nanomaterials. wikipedia.orgstudylib.net

Table 1: Key Reactions of Arenediazonium Salts

Reaction Name Reagents Product Reference(s)
Sandmeyer Reaction CuCl/HCl, CuBr/HBr, CuCN/KCN Aryl Chloride, Aryl Bromide, Aryl Cyanide ijcrt.org, wikipedia.org
Gattermann Reaction Cu/HCl, Cu/HBr Aryl Chloride, Aryl Bromide studylib.net, byjus.com
Schiemann Reaction HBF₄, heat Aryl Fluoride libretexts.org
Azo Coupling Phenols, Anilines Azo Compounds pressbooks.pub, wikipedia.org

Table 2: Chemical Compound Names

Compound Name
4-Chlorobenzenediazonium chloride
4-Chloroaniline
Aniline
Aniline Yellow
Aryl Bromide
Aryl Chloride
Aryl Cyanide
Aryl Fluoride
Benzenediazonium chloride
Manchester Brown
1-Chloro-4-iodobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN2+ B102235 Benzenediazonium,4-chloro- CAS No. 17333-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17333-85-6

Molecular Formula

C6H4ClN2+

Molecular Weight

139.56 g/mol

IUPAC Name

4-chlorobenzenediazonium

InChI

InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1

InChI Key

DBEQHSWUYRYJMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+]#N)Cl

Canonical SMILES

C1=CC(=CC=C1[N+]#N)Cl

Other CAS No.

17333-85-6

Origin of Product

United States

Synthesis Methodologies for 4 Chlorobenzenediazonium Salts

Diazotization of 4-Chloroaniline (B138754): Procedural Variations and Optimization

The most common method for preparing 4-chlorobenzenediazonium salts is the diazotization of 4-chloroaniline. This reaction typically involves treating the primary aromatic amine with a source of nitrous acid in a strong mineral acid solution at low temperatures.

A conventional laboratory procedure involves suspending finely powdered 4-chloroaniline in aqueous hydrochloric acid, which is then cooled to between 0–5°C. orgsyn.org A solution of sodium nitrite (B80452) in water is added dropwise to the cooled suspension, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt. orgsyn.org This process yields a pale-yellow solution of 4-chlorobenzenediazonium chloride. orgsyn.org

Table 1: Standard Procedure for 4-Chlorobenzenediazonium Chloride Synthesis
ReactantQuantity (molar equivalent)ReagentTemperatureObservation
4-Chloroaniline1.0Sodium Nitrite (1.05 eq) in water, Hydrochloric Acid0–5°CFormation of a pale-yellow solution

Recent research has explored alternative diazotization agents and conditions to optimize the reaction, particularly for environmental and process safety considerations. One such approach involves the use of nitrogen monoxide (NO) or nitrogen dioxide (NO₂) as the diazotizing agent. acs.orgacs.org In these studies, a stream of NO or NO₂ is passed through an acidic aqueous solution of 4-chloroaniline. acs.orgacs.org The absorption of NO₂ leads to the formation of nitrous acid, which then effects the diazotization. acs.orgacs.org

Optimization studies have shown that full conversion of 4-chloroaniline to its diazonium salt can be achieved using the stoichiometric amount of nitrogen monoxide, and an excess of NO does not lead to degradation of the product. acs.org The reaction is robust and proceeds cleanly across a range of NO concentrations. acs.org

Table 2: Optimization of Diazotization of 4-Chloroaniline (1a) with Nitrogen Monoxide (NO)
EntryEquivalents of NOReaction Time (min)Conversion of 1a (%)Yield of Diazonium Salt (%)
14.0120100100
22.0120100100
32.010100100
41.01205046
50.11205.04.9

*Data adapted from research on the diazotization of anilines using nitrogen monoxide. acs.org

In Situ Generation Techniques for Synthetic Applications

Due to the inherent instability of many diazonium salts, particularly chloride salts, they are often generated in situ and used immediately in a subsequent chemical transformation without isolation. lkouniv.ac.in This approach minimizes the risks associated with the accumulation and handling of potentially explosive intermediates. researchgate.net

A common application is in reductive arylation reactions. For instance, a solution of 4-chlorobenzenediazonium chloride can be prepared at 0–5°C and added dropwise to a reaction mixture containing an electron-deficient olefin and a reducing agent like titanium(III) chloride. orgsyn.org The diazonium salt is consumed as it is added, leading to the formation of a carbon-carbon bond. orgsyn.org

Flow chemistry also provides an effective method for the in situ generation and consumption of diazonium salts. In a flow system, solutions of 4-chloroaniline and a diazotizing agent (e.g., isopentyl nitrite in ethanolic hydrochloric acid) can be mixed and reacted in a cooled coil reactor. arkat-usa.org The resulting stream containing the unstable diazonium chloride is then immediately mixed with a reagent for the next step, such as a solution of sodium tetrafluoroborate (B81430) to form a more stable salt, preventing the buildup of the hazardous intermediate. arkat-usa.org This technique allows for rapid and high-yielding syntheses while enhancing safety. arkat-usa.org

Strategies for the Isolation and Stabilization of Diazonium Salts for Extended Utility

While in situ generation is common, some applications require the diazonium salt as a storable, solid reagent. The stability of arenediazonium salts is highly dependent on the counter-ion. wikipedia.org Chloride salts are generally unstable at room temperature and are rarely isolated. wikipedia.org

To achieve greater stability, the chloride anion is often replaced with a less nucleophilic and bulkier anion, such as tetrafluoroborate (BF₄⁻) or tosylate. wikipedia.orgwhiterose.ac.uk The most widely used method to isolate a stable 4-chlorobenzenediazonium salt is by converting it to 4-chlorobenzenediazonium tetrafluoroborate. arkat-usa.org This is typically achieved by adding tetrafluoroboric acid or an alkali metal tetrafluoroborate salt (e.g., sodium tetrafluoroborate) to the initially formed diazonium chloride solution. arkat-usa.orgwikipedia.org The resulting tetrafluoroborate salt is significantly more stable and precipitates from the aqueous solution, allowing it to be isolated by filtration as a solid. arkat-usa.org

Table 3: Synthesis of 4-Chlorobenzenediazonium Tetrafluoroborate
MethodStarting MaterialReagentsProductIsolated Yield
Batch4-Chloroaniline1. NaNO₂/HCl 2. NaBF₄4-Chlorobenzenediazonium tetrafluoroborate80%
Flow4-Chloroaniline1. Isopentyl nitrite/HCl 2. NaBF₄4-Chlorobenzenediazonium tetrafluoroborate98%

*Yields reported for the synthesis of 4-chlorobenzenediazonium tetrafluoroborate. arkat-usa.org

These stabilized salts, such as benzenediazonium tetrafluoroborate, are often stable solids at room temperature that can be handled on the bench, though care should always be taken. wikipedia.org The formation of double salts, for example with zinc chloride, can also enhance stability, allowing them to be used as "fast dye salts" in the manufacturing of dyestuffs. lkouniv.ac.in The ability to isolate and store these stabilized salts extends their utility, making them readily available for various synthetic transformations like Sandmeyer, Schiemann, and azo coupling reactions. wikipedia.org

Reactivity and Reaction Mechanisms of 4 Chlorobenzenediazonium Salts

Nucleophilic Displacement Reactions

The diazonium group of 4-chlorobenzenediazonium can be readily replaced by a range of nucleophiles. These reactions are fundamental for introducing a wide variety of functional groups onto the benzene (B151609) ring, a transformation that is often difficult to achieve by other means.

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, providing a reliable method for the synthesis of aryl halides and pseudohalides from aryl diazonium salts using copper(I) salts as catalysts. This reaction is a radical-nucleophilic aromatic substitution. The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of a 4-chlorophenyl radical and the loss of nitrogen gas. The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.

Key Sandmeyer reactions involving 4-chlorobenzenediazonium salts include:

Chlorination, Bromination, and Cyanation : The use of copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.

Hydroxylation : A Sandmeyer-type hydroxylation to produce 4-chlorophenol (B41353) can be achieved using copper(I) oxide (Cu₂O) in the presence of Cu(II) ions in water.

Reagent Product Reaction Type
Copper(I) chloride (CuCl)1,4-DichlorobenzeneChlorination
Copper(I) bromide (CuBr)1-Bromo-4-chlorobenzeneBromination
Copper(I) cyanide (CuCN)4-ChlorobenzonitrileCyanation
Copper(I) oxide (Cu₂O) / Cu²⁺4-ChlorophenolHydroxylation

Research has shown that in the Sandmeyer reaction of 4-chlorobenzenediazonium chloride, a combination of copper(II) sulfate, sodium chloride, and ascorbic acid in a homogenous aqueous phase can lead to the formation of 1,4-dichlorobenzene. The ascorbic acid serves to reduce Cu(II) to the active Cu(I) species.

Beyond the classic Sandmeyer conditions, the diazonium group of 4-chlorobenzenediazonium can be displaced by other nucleophiles:

Iodination : The synthesis of 1-chloro-4-iodobenzene (B104392) can be achieved by treating an aqueous solution of 4-chlorobenzenediazonium chloride with potassium iodide. This reaction does not typically require a copper catalyst.

Fluorination (Balz-Schiemann Reaction) : While not a Sandmeyer reaction, the Balz-Schiemann reaction is a key method for introducing fluorine. This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt (e.g., 4-chlorobenzenediazonium tetrafluoroborate).

Hydrolysis : Heating an aqueous acidic solution of a 4-chlorobenzenediazonium salt results in the formation of 4-chlorophenol through the displacement of the diazonium group by a hydroxyl group from water.

Reaction with Amines : 4-chlorobenzenediazonium chloride reacts with secondary amines like L-proline and sarcosine (B1681465) to form triazene (B1217601) structures.

Electrophilic Coupling Reactions

In these reactions, the 4-chlorobenzenediazonium cation acts as an electrophile, attacking electron-rich aromatic systems. This leads to the formation of a new carbon-nitrogen bond, specifically an azo linkage (-N=N-).

Azo coupling is a characteristic reaction of diazonium salts. The 4-chlorobenzenediazonium ion reacts with activated aromatic compounds, such as phenols and aromatic amines, to form azo compounds. The reaction is an electrophilic aromatic substitution where the diazonium ion is the attacking electrophile. The electron-donating group on the aromatic ring (e.g., -OH or -NH₂) directs the coupling to the para position, or to the ortho position if para is blocked.

For instance, 4-chlorobenzenediazonium salts have been shown to react with:

Aromatic amino acids in peptides and proteins : Studies have demonstrated that 4-chlorobenzenediazonium hexafluorophosphate (B91526) reacts with tyrosine and histidine residues in peptides.

Cyclic β-enaminones : The reaction of 4-chlorobenzenediazonium tetrafluoroborate with 3-phenylaminocyclopent-2-en-1-one yields the corresponding azo coupling product.

The products of azo coupling reactions are often intensely colored compounds known as azo dyes, which constitute the largest class of industrial dyes. The extensive conjugation of the aromatic rings through the azo bridge creates a chromophore that absorbs visible light. The specific color of the dye is influenced by the nature of the aromatic rings and the substituents present.

The synthesis of azo dyes using 4-chlorobenzenediazonium salts is a common practice. For example, coupling with various substituted aromatic compounds leads to a range of dyes.

Coupling Partner Resulting Azo Dye/Chromophore
N,N-DialkylarylaminesSubstituted azo dyes
3-Phenylaminocyclopent-2-en-1-one(E)-2-((4-chlorophenyl)diazenyl)-3-(phenylamino)cyclopent-2-en-1-one
TyrosineAzo-adducted tyrosine residue
HistidineAzo-adducted histidine residue

Radical Reactions

Besides the radical mechanism of the Sandmeyer reaction, 4-chlorobenzenediazonium salts can participate in other transformations involving radical intermediates. The formation of the 4-chlorophenyl radical is a key step in these processes.

Gomberg-Bachmann Reaction : This reaction allows for the formation of biaryls. For example, treating 4-chlorobenzenediazonium chloride with another aromatic compound can lead to the formation of a substituted biphenyl (B1667301) through a radical coupling mechanism.

Borylation : The reaction of 4-chlorobenzenediazonium tetrafluoroborate with bis(pinacolato)diboron (B136004) under mechanochemical conditions can produce the corresponding arylboronate ester. This transformation is believed to proceed through a radical pathway.

Functionalization of Nanomaterials : 4-Chlorobenzenediazonium tetrafluoroborate has been used to functionalize single-walled carbon nanotubes. This process involves the grafting of chlorophenyl groups onto the surface of the nanotubes.

Meerwein Arylation : While not extensively detailed in the provided context for the 4-chloro derivative, this is a known radical reaction of diazonium salts where an activated alkene or alkyne is arylated.

In some cases, radical reactions can

Gomberg-Bachmann Reaction for Biaryl Synthesis

The Gomberg-Bachmann reaction is a classical method for the synthesis of biaryl compounds through the coupling of an aromatic diazonium salt with another aromatic compound. wikipedia.orgwikipedia.orgmycollegevcampus.com In the case of 4-chlorobenzenediazonium salts, this reaction provides a direct route to unsymmetrical 4-chlorobiphenyl (B17849) derivatives. The reaction is typically carried out in the presence of a base, which promotes the formation of an aryl radical from the diazonium salt. wikipedia.org This highly reactive intermediate then attacks the second aromatic ring in a homolytic aromatic substitution, leading to the formation of the biaryl product. rsc.org

The general mechanism involves the deprotonation of the diazonium salt by a base to form a diazoanhydride, which then homolytically cleaves to generate the 4-chlorophenyl radical, nitrogen gas, and an aryloxy radical. The 4-chlorophenyl radical subsequently adds to the other aromatic substrate.

While the Gomberg-Bachmann reaction offers a straightforward approach to biaryl synthesis, it is often associated with low to moderate yields due to the occurrence of numerous side reactions. wikipedia.orgmycollegevcampus.com These can include the formation of tars and other coupling products. Despite these limitations, the reaction remains a valuable tool in organic synthesis. For instance, the reaction of 4-chlorobenzenediazonium tetrafluoroborate with chlorobenzene (B131634) yields a mixture of dichlorobiphenyl isomers. chempedia.info

Table 1: Isomer Distribution in the Gomberg-Bachmann Reaction of 4-Chlorobenzenediazonium Tetrafluoroborate with Chlorobenzene

ProductIsomer Ratio
2,4'-Dichlorobiphenylca. 67%
3,4'-Dichlorobiphenylca. 18%
4,4'-Dichlorobiphenylca. 15%
Data sourced from Big Chemical Encyclopedia chempedia.info

Meerwein Arylation with Unsaturated Substrates

The Meerwein arylation provides a method for the arylation of electron-deficient alkenes using aryldiazonium salts, such as 4-chlorobenzenediazonium chloride. wikipedia.org This reaction is typically catalyzed by a copper salt, which facilitates the decomposition of the diazonium salt to generate a 4-chlorophenyl radical. acs.org This radical then adds to the double bond of the unsaturated substrate.

The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution pathway. wikipedia.org The initial addition of the 4-chlorophenyl radical to the alkene generates a new radical intermediate. This intermediate can then be oxidized and trapped by a nucleophile, often the counter-ion of the diazonium salt or another species present in the reaction mixture, to form the final product. wikipedia.org A subsequent elimination reaction can lead to the formation of an aryl vinyl compound. wikipedia.org

A variety of electron-poor alkenes can serve as substrates in the Meerwein arylation, including those bearing carbonyl, cyano, or other electron-withdrawing groups. organicreactions.org For example, the reaction of 4-chlorobenzenediazonium chloride with 3-buten-2-one in the presence of titanium(III) chloride as a reducing agent leads to the formation of 4-(4-chlorophenyl)butan-2-one. orgsyn.org

Photoredox Catalytic Arylation Mechanisms

In recent years, photoredox catalysis has emerged as a powerful and mild method for generating aryl radicals from diazonium salts for arylation reactions. rsc.orgnih.gov In this approach, a photocatalyst, such as eosin (B541160) Y, absorbs visible light and enters an excited state. researchgate.netnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the 4-chlorobenzenediazonium salt. researchgate.net

This SET process reduces the diazonium cation, leading to the formation of a 4-chlorophenyl radical and the release of dinitrogen. The generated 4-chlorophenyl radical can then participate in various C-H arylation reactions, particularly with heteroarenes. researchgate.net The photocatalyst is regenerated in a catalytic cycle, often involving a sacrificial electron donor. rsc.org

This method offers a transition-metal-free alternative for the formation of aryl-heteroaryl bonds under mild reaction conditions. researchgate.net The scope of the reaction is broad, tolerating a range of functional groups on both the diazonium salt and the aromatic partner. nih.gov For instance, the C-H arylation of benzene with 4-chlorobenzenediazonium tetrafluoroborate can be achieved using this methodology. researchgate.net

Electrochemical Reduction Pathways

The electrochemical reduction of 4-chlorobenzenediazonium salts at an electrode surface provides another pathway to generate the corresponding aryl radical and subsequently the aryl anion. nih.govresearchgate.net Cyclic voltammetry studies have shown that the reduction of aryldiazonium salts typically occurs in two distinct single-electron steps. nih.govrsc.org

The first step is an irreversible reduction that leads to the formation of the 4-chlorophenyl radical and the evolution of nitrogen gas. researchgate.netresearchgate.net This radical can then either react with the electrode surface, leading to its modification, or undergo a second electron transfer at a more negative potential to form the 4-chlorophenyl anion. nih.govresearchgate.netrsc.org The presence of the chloro substituent on the phenyl ring influences the reduction potential of the diazonium salt. nih.gov

The electrochemical generation of the 4-chlorophenyl radical has been utilized for the functionalization of carbon surfaces, such as glassy carbon electrodes and carbon nanotubes. acs.orgresearchgate.net

Table 2: Electrochemical Reduction Steps of Aryldiazonium Salts

StepProcessProduct
First Electron TransferReduction of the diazonium cationAryl radical + N₂
Second Electron TransferReduction of the aryl radicalAryl anion
Based on information from electrochemical studies. nih.govresearchgate.netrsc.org

Dediazotization Processes

Dediazotization refers to the loss of the dinitrogen group from a diazonium salt, a fundamental process that underlies the reactivity of these compounds. wikipedia.org The exceptional stability of the departing dinitrogen molecule makes the diazonium group an excellent leaving group. youtube.com This process can be initiated through various means, including thermal decomposition, photoinduced electron transfer, and reduction by chemical reagents or at an electrode. wikipedia.orgstudylib.netalchetron.com

In the context of the reactions discussed previously, dediazotization is the key step that generates the highly reactive 4-chlorophenyl radical intermediate. The specific conditions of the reaction, such as the presence of a base in the Gomberg-Bachmann reaction, a copper catalyst in the Meerwein arylation, a photocatalyst and light, or an electrical potential, all serve to facilitate this dediazotization process. The subsequent fate of the resulting aryl radical defines the final product of the reaction.

Computational Chemistry and Theoretical Studies on 4 Chlorobenzenediazonium Species

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 4-chlorobenzenediazonium. chemrxiv.orgelectronicsandbooks.com These methods provide a foundational understanding of the molecule's stability and reactivity.

The electronic structure of aryldiazonium salts, including the 4-chloro derivative, is a key determinant of their chemical behavior. The diazonium group (-N₂⁺) is a strong electron-withdrawing group, which significantly influences the electron distribution within the benzene (B151609) ring. The presence of the chlorine atom at the para position further modifies this electronic landscape through its inductive and resonance effects.

Computational studies have been employed to analyze the bonding nature of these compounds. For instance, in the context of their interaction with other molecules, such as single-walled carbon nanotubes (SWCNTs), the non-covalent adsorption and subsequent covalent bond formation are initiated by electron transfer. researchgate.net This highlights the importance of understanding the electronic properties of the 4-chlorobenzenediazonium cation in predicting its interaction with various substrates.

Table 1: Calculated Properties of 4-Chlorobenzenediazonium

PropertyMethodValueReference
Reduction Potential (Ep red)Experimental+0.01 V researchgate.net
13C NMR Chemical Shifts (DMSO)Experimental146.5, 134.5 ppm cardiff.ac.uk
1H NMR Chemical Shifts (DMSO)Experimental8.71-8.65, 8.14-8.08 ppm cardiff.ac.uk

This table presents experimentally determined properties that are often correlated with and predicted by computational models.

Mechanistic Insights from Computational Simulations

Computational simulations offer a powerful lens through which to view the intricate mechanisms of reactions involving 4-chlorobenzenediazonium. These simulations can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed narrative of how chemical transformations occur.

One area where computational studies have been particularly insightful is in the functionalization of materials like carbon nanotubes. The mechanism of coupling diazonium salts to SWCNTs involves an initial rapid, non-covalent adsorption of the 4-chlorobenzenediazonium molecule onto the nanotube surface. This is followed by a slower, covalent bond addition initiated by electron transfer from the nanotube to the diazonium salt. researchgate.net This process leads to the formation of a radical that initiates the creation of a C-C bond with the graphitic surface. researchgate.net

Furthermore, computational investigations have been used to understand the performance of reactions such as the Heck-Matsuda reaction, where 4-chlorobenzenediazonium can be used as a starting reagent. chemrxiv.org Density functional theory (DFT) calculations have been employed to model the catalytic cycles of such reactions. chemrxiv.org Similarly, in Gomberg-Bachmann reactions, theoretical studies help to explain the role of various catalysts and reaction conditions. researchgate.net The mechanism is understood to involve the generation of aryl radicals from the diazonium salt. researchgate.net

Predictive Modeling for Chemical Transformations and Reactivity

Predictive modeling, grounded in quantum chemical calculations, is a burgeoning field that aims to forecast the outcomes of chemical reactions and the reactivity of specific compounds. For 4-chlorobenzenediazonium, this involves predicting its behavior in various synthetic contexts.

For example, computational methods can be used to predict the regioselectivity of coupling reactions. The electron-withdrawing nature of the chloro group at the meta position (in 3-chlorobenzenediazonium) directs electrophiles to the para position, a phenomenon that can be validated through computational methods like DFT. While this specific example refers to the 3-chloro isomer, similar principles of predictive modeling apply to the 4-chloro derivative, where the electronic effects of the substituent dictate the reactivity and outcome of reactions such as azo coupling.

The development of automated reaction path search methods combined with kinetics analysis allows for the enumeration of potential reactants for a target product, a form of "inverse" prediction. nih.gov While computationally intensive, these methods hold promise for discovering new reactions and optimizing existing ones. nih.gov Machine learning models are also emerging as powerful tools for predicting chemical reactions, with the potential to handle the complexity of reaction pathways and predict outcomes with increasing accuracy. arxiv.orgrsc.org These approaches can be trained on large datasets of known reactions to learn the underlying patterns of chemical reactivity. mdpi.com

Spectroscopic and Analytical Characterization in 4 Chlorobenzenediazonium Research

Spectroscopic Analysis of Reaction Intermediates and Products (e.g., IR, NMR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural elucidation of molecules involved in 4-chlorobenzenediazonium chemistry. They provide detailed information about the functional groups and the chemical environment of atoms within a molecule.

Infrared (IR) Spectroscopy is particularly powerful for identifying the characteristic diazonium group (-N≡N⁺). This group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic marker. For 4-chlorobenzenediazonium tetrafluoroborate (B81430), this characteristic stretching vibration (νN≡N) is observed at approximately 2289 cm⁻¹. arkat-usa.org The position of this band can be influenced by the substituent on the benzene (B151609) ring; electron-donating groups tend to decrease the frequency, while electron-attracting groups have a lesser effect. scirp.org In a study synthesizing 4-chlorobenzenediazonium dodecahydro-closo-dodecaborate, the N≡N stretching frequency was noted at 2268 cm⁻¹. metu.edu.tr

When 4-chlorobenzenediazonium undergoes reactions, such as azo coupling, the disappearance of the νN≡N band and the appearance of new characteristic bands signal the formation of the product. For instance, in the formation of azo compounds, a characteristic N=N stretching vibration appears, although it is often weaker and can be found in the 1590-1450 cm⁻¹ region, sometimes overlapping with aromatic C=C stretching bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of 4-chlorobenzenediazonium and its derivatives. In the ¹H NMR spectrum of 4-chlorobenzenediazonium tetrafluoroborate, the aromatic protons appear as two doublets at approximately 8.68 ppm and 8.10 ppm, indicating the deshielded nature of the protons in the diazonium cation. arkat-usa.org The signals for the aromatic protons in the 4-chlorobenzenediazonium cation stabilized with a dodecahydro-closo-dodecaborate anion have been observed in the region between 8 and 9 ppm. metu.edu.tr

Upon reaction, the chemical shifts of the aromatic protons and carbons change significantly, reflecting the new chemical environment in the product. For example, in the azo coupling product 1-(4-Chlorophenylazo)piperidine, the aromatic protons of the 4-chlorophenyl group appear as doublets at approximately 7.45 ppm and 7.85 ppm. This shift from the parent diazonium salt is indicative of the formation of the azo linkage.

The following tables summarize key spectroscopic data for 4-chlorobenzenediazonium tetrafluoroborate and some of its representative reaction products.

Table 1: Spectroscopic Data for 4-Chlorobenzenediazonium Tetrafluoroborate arkat-usa.org

Spectroscopic Technique Characteristic Peaks
IR (neat, cm⁻¹)3108 (Ar-H), 2289 (N≡N), 1313, 1290, 1024, 833, 771
¹H NMR (300 MHz, DMSO-d₆)δ 8.68 (d, 2H, J = 8.91 Hz), 8.10 (d, 2H, J = 8.91 Hz)
¹³C NMR (75 MHz, DMSO-d₆)δ 146.57, 134.42, 131.63, 114.72
¹⁹F NMR (282 MHz, DMSO-d₆)δ -148.26

Table 2: Spectroscopic Data for Selected Reaction Products of 4-Chlorobenzenediazonium

Product Reaction Type IR Data (cm⁻¹) ¹H NMR Data (δ, ppm) Reference(s)
1-(4-Chlorophenylazo)piperidineAzo Coupling1590 (N=N), 1480 (C-Cl)7.85 (d, 2H), 7.45 (d, 2H), 3.35-3.20 (m, 4H), 1.60-1.45 (m, 6H) (DMSO-d₆)
6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarinAzo Coupling3441-3359 (O-H), 1632-1604 (C=O), 1581-1496 (C=C), 1251-1109 (C-N)8.70-7.00 (m, Ar-H), 2.50-2.20 (s, CH₃), 6.90-6.10 (s, pyrone H) researchgate.net
4-[[[4-[(4-chlorophenyl)azo]phenyl]imino]methyl]-PhenolAzo CouplingAromatic =C-H stretching observed at 3046-3134Data consistent with the proposed structure was obtained. researchgate.net
2-hydroxy-5-(4'-chlorophenylazo) benzylidene anilinesAzo CouplingConstitutions confirmed by IR and ¹H NMR spectral data.The constitutions of all the products have been assigned on the basis of elemental analysis, IR and ¹H NMR spectral data. ijpsonline.com

Analytical Techniques for Reaction Mechanism Elucidation and Product Distribution Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a paramount analytical tool for studying reactions involving 4-chlorobenzenediazonium. It is exceptionally useful for monitoring the progress of a reaction, separating complex mixtures of products, and quantifying the distribution of these products, which in turn provides crucial data for elucidating reaction mechanisms. shu.ac.uk

The stability of diazonium salts can be effectively monitored using HPLC, which allows for the quantification of the parent diazonium compound over time under various conditions. shu.ac.uk This is critical for understanding its decomposition pathways.

In the context of reaction mechanism elucidation, HPLC is used to identify and quantify the products formed under different reaction conditions. For instance, in the Sandmeyer reaction, where the diazonium group is replaced by a halide or a cyano group, HPLC can be used to separate the desired product (e.g., 4-chlorobromobenzene) from byproducts (e.g., 4-chlorophenol (B41353), biphenyls). psu.edu By analyzing the product ratios obtained under varying concentrations of reactants, catalysts, or radical initiators, researchers can gain insights into the competitive pathways of the reaction, such as whether it proceeds via a radical or an ionic mechanism. byjus.comwikipedia.orgvedantu.com

A notable example of the application of HPLC is in the study of the reaction of 4-chlorobenzenediazonium hexafluorophosphate (B91526) with proteins and peptides. nih.gov In a model study, a synthetic peptide was reacted with the diazonium salt. Reversed-phase HPLC was employed to analyze the reaction mixture, revealing the formation of three distinct product peaks. nih.gov These were subsequently identified by mass spectrometry as two different mono-adducts (one 4-chlorobenzenediazo group added) and a di-adduct (two 4-chlorobenzenediazo groups added). nih.gov This use of HPLC allowed for the clear determination of the product distribution and demonstrated that histidine and tyrosine residues were the primary sites of modification. nih.gov

The selection of HPLC conditions is critical for achieving good separation. Key parameters include the choice of the stationary phase (e.g., C18 columns are common for reversed-phase chromatography), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), and the detection method (UV-Vis detection is common, as both the diazonium salt and its aromatic products are UV-active). sepscience.comopenaccessjournals.com

The following table provides an example of how HPLC can be used to analyze the products of a reaction involving 4-chlorobenzenediazonium.

Table 3: Exemplary Application of HPLC in the Analysis of a 4-Chlorobenzenediazonium Reaction

Reaction Studied Analytical Goal HPLC Technique Findings Reference(s)
Reaction of 4-chlorobenzenediazonium hexafluorophosphate with a synthetic peptideTo separate and identify the reaction products and determine the product distribution.Reversed-phase HPLC was used to separate the reaction mixture. The isolated products were then analyzed by electrospray mass spectrometry for identification.Three main product peaks were observed in the chromatogram. Two of these corresponded to the addition of a single 4-chlorobenzenediazo group, and the third corresponded to the addition of two such groups. nih.gov
Stability analysis of diazonium compounds in lithographic systemsTo identify and quantify the loss of specific diazonium compounds and their decomposition products.HPLC and UV/vis spectroscopy were identified as the most useful techniques. HPLC provided information on the loss of specific diazonium compounds.The decomposition mechanism was found to be largely free-radical based. The stability was influenced by substituents on the aromatic ring and the nature of the counterion. shu.ac.uk

Advanced Synthetic Applications of 4 Chlorobenzenediazonium in Organic Chemistry

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

4-Chlorobenzenediazonium salts are valuable precursors in the synthesis of fine chemicals and pharmaceutical intermediates. ontosight.ai Their reactivity allows for the facile introduction of a 4-chlorophenyl group into various organic molecules, a common structural motif in many biologically active compounds. The Sandmeyer reaction, for instance, utilizes copper salts to replace the diazonium group with a range of substituents, including halogens, cyano, and hydroxyl groups. The Gomberg-Bachmann reaction provides a method for aryl-aryl bond formation, enabling the synthesis of biphenyl (B1667301) derivatives. acs.org

These reactions are integral to building complex molecular architectures. For example, the synthesis of various pesticides, medicines, and surfactants relies on intermediates derived from 4-chlorobenzenediazonium. lookchem.com The compound's ability to participate in coupling reactions makes it a key building block in the production of azo dyes and other specialty chemicals. ontosight.ai

Table 1: Selected Applications in Fine Chemical Synthesis

Reaction TypeReagentsProduct TypeApplication
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl halides, Aryl nitrilesPharmaceutical and agrochemical intermediates
Gomberg-Bachmann ReactionAromatic hydrocarbonBiaryl compoundsLiquid crystals, functional polymers
Azo CouplingActivated aromatic compoundsAzo dyesPigments, textiles

Role in Agrochemical Development

In the field of agrochemical development, 4-chlorobenzenediazonium chloride serves as a crucial starting material for the synthesis of a variety of pesticides. lookchem.com Its ability to undergo a range of chemical transformations allows for the creation of diverse molecular structures, some of which exhibit potent herbicidal, insecticidal, or fungicidal properties. The introduction of the 4-chlorophenyl group is a key step in the synthesis of numerous active ingredients used in crop protection products. ontosight.ai

Research in this area focuses on developing new and more effective agrochemicals by modifying the core structure derived from 4-chlorobenzenediazonium. This includes the synthesis of novel heterocyclic compounds and other derivatives that can offer improved efficacy, selectivity, and environmental profiles.

Preparation of Functional Materials (e.g., Polymers, Coatings)

The reactivity of 4-chlorobenzenediazonium salts extends to the field of materials science, where they are employed in the preparation of functional materials such as polymers and coatings. lookchem.com The diazonium group can be used to initiate polymerization or to functionalize surfaces, leading to materials with tailored properties.

For instance, 4-chlorobenzenediazonium salts can be used to create polymer films with specific chemical functionalities. These films can exhibit enhanced thermal stability, chemical resistance, or adhesive properties, making them suitable for a variety of applications, including protective coatings and advanced composites. The ability to modify surfaces with a covalently bound organic layer is particularly valuable for creating robust and durable materials. nih.gov

Polymerization Initiation and Controlled Polymer Architectures (e.g., Atom Transfer Radical Polymerization)

4-Chlorobenzenediazonium salts can act as initiators in various polymerization reactions, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. nih.govami.swiss

In a reverse ATRP process, a conventional radical initiator can be used in conjunction with a transition metal complex in its higher oxidation state. cmu.edu However, systems initiated by diazonium salts offer an alternative route. For example, the controlled polymerization of methyl methacrylate (B99206) has been initiated by p-chlorobenzenediazonium tetrafluoroborate (B81430) in the presence of a copper(II) complex. researchgate.net This approach allows for the synthesis of polymers with specific end-groups and functionalities, opening up possibilities for creating advanced materials with tailored properties. The thermal decomposition of compounds like p-chlorobenzenediazonium hexafluorophosphate (B91526) has been used to initiate the cationic polymerization of monomers like tetrahydrofuran. astm.org

Table 2: 4-Chlorobenzenediazonium in Controlled Polymerization

Polymerization TechniqueMonomer ExampleInitiator SystemResulting Polymer
Atom Transfer Radical Polymerization (ATRP)Methyl Methacrylate (MMA)4-Chlorobenzenediazonium tetrafluoroborate / Cu(II)Well-defined PMMA
Cationic PolymerizationTetrahydrofuran (THF)p-Chlorobenzenediazonium hexafluorophosphatePoly(tetramethylene oxide)

Surface Functionalization and Grafting Reactions (e.g., Nanomaterials, Single-Wall Nanotubes)

A significant application of 4-chlorobenzenediazonium salts lies in the functionalization of various surfaces, including those of nanomaterials like single-wall carbon nanotubes (SWNTs). wikipedia.orgnewworldencyclopedia.org This process, often referred to as grafting, involves the covalent attachment of 4-chlorophenyl groups to the surface, altering its chemical and physical properties. studylib.net

The functionalization of SWNTs with 4-chlorobenzenediazonium tetrafluoroborate has been shown to be highly efficient. wikipedia.orgnewworldencyclopedia.org This modification helps to prevent the bundling of nanotubes, a common challenge in nanotube technology, by overcoming the strong cohesive forces between them. wikipedia.orgnewworldencyclopedia.org The process can be carried out by grinding the nanotubes with the diazonium salt and potassium carbonate in an ionic liquid. wikipedia.orgnewworldencyclopedia.org This results in the attachment of chlorophenyl groups to the nanotube surface, with an efficiency of approximately one group for every 44 carbon atoms. wikipedia.org

This surface modification has been successfully applied to a range of materials, including iron, cobalt, nickel, platinum, palladium, zinc, copper, and gold surfaces. wikipedia.org The ability to tailor the surface properties of these materials opens up new possibilities for their use in electronics, catalysis, and sensor applications. For instance, functionalized glassy carbon electrodes have been prepared by the electrochemical reduction of in-situ generated 4-chlorobenzenediazonium cations in a protic ionic liquid. researchgate.net

Development of Novel Heterocyclic Compounds

4-Chlorobenzenediazonium chloride is a valuable reagent in the synthesis of novel heterocyclic compounds. scirp.org Heterocyclic chemistry is a cornerstone of medicinal chemistry, as a vast number of pharmaceuticals contain heterocyclic rings. The reactivity of the diazonium group allows for its participation in various cyclization reactions, leading to the formation of diverse ring systems.

One common strategy involves the coupling of 4-chlorobenzenediazonium chloride with a suitable precursor containing a nucleophilic center, which then undergoes an intramolecular cyclization to form the heterocyclic ring. For example, it can be coupled with compounds like 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile derivatives to form arylhydrazone intermediates, which can then be used to construct more complex heterocyclic systems. scirp.orgresearchgate.net The development of new synthetic methodologies utilizing 4-chlorobenzenediazonium continues to expand the library of accessible heterocyclic compounds with potential biological activity. conicet.gov.armdpi.com

Chemical Modification of Biomolecules and Bioconjugation Reagents

The reactivity of diazonium salts under mild conditions makes them suitable for the chemical modification of biomolecules. ontosight.ai 4-Chlorobenzenediazonium salts can be used as bioconjugation reagents to label proteins and other biological macromolecules. ontosight.ai This is particularly useful for studying their structure, function, and interactions within biological systems.

The tyrosine residue in proteins is a primary target for modification by diazonium salts due to the activated nature of its phenol (B47542) side chain. acs.org The reaction involves an electrophilic aromatic substitution, forming a stable azo linkage. This specific and efficient reaction has been used to attach various labels and probes to proteins. For instance, human serum albumin has been successfully modified with 4-chlorobenzenediazonium hexafluorophosphate. researchgate.net This bioconjugation strategy is valuable for developing diagnostic tools and therapeutic agents. The azide (B81097) derivative, 1-azido-4-chlorobenzene, synthesized from 4-chlorobenzenediazonium chloride, is also used in bioconjugation via click chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

4-Chlorobenzenediazonium salts have emerged as valuable arylating agents in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netmit.edu The diazonium group serves as an excellent leaving group (N₂), facilitating reactions under milder conditions compared to traditional aryl halides. The general mechanism involves the in situ generation of a Pd(0) active catalyst, which undergoes oxidative addition with the diazonium salt to form an arylpalladium(II) intermediate. This intermediate then participates in transmetalation (in Suzuki or Stille reactions) or migratory insertion (in Heck reactions) followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. rsc.org

A notable example is the Heck-Matsuda reaction, which facilitates the arylation of olefins. chemrxiv.org In a specific application, 4-chlorobenzenediazonium salt has been successfully coupled with pyridine (B92270) in a photochemical flow reactor to produce 2-(4-chlorophenyl)pyridine (B1585704) with a high yield of 99%. acs.orgnih.gov This demonstrates the efficiency of diazonium salts in synthesizing substituted biaryls. Furthermore, radical aryl-aryl coupling reactions using 4-chlorobenzenediazonium chloride have been employed to synthesize compounds like 4′-chlorobiphenyl-2,5-diamine, showcasing the versatility of this reagent in different coupling strategies. acs.org

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these couplings. researchgate.net Ligands such as biaryl phosphines are often employed to stabilize the palladium center and promote the desired catalytic cycle. mit.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 4-Chlorobenzenediazonium

Reaction TypeCoupling PartnerPalladium Catalyst/LigandProductResearch Finding
Heck-Matsuda TypePyridineNot specified (photochemical)2-(4-chlorophenyl)pyridineAchieved a 99% yield in a microstructured falling film reactor under flow conditions, demonstrating high productivity. acs.orgnih.gov
Reductive Arylation3-Buten-2-oneTitanium(III) salt (induces radical formation)4-(4-chlorophenyl)butan-2-oneHomolytic cleavage of the diazonium salt by Ti(III) generates an aryl radical for addition to the olefin. orgsyn.org
Radical Aryl-Aryl Coupling1,4-PhenylenediamineTitanium(III) chloride4′-Chlorobiphenyl-2,5-diamineThe diazonium salt, generated in a wet scrubber system, was successfully used in a radical coupling reaction. acs.org

Applications in Document Reproduction Processes

Historically, diazonium compounds, including 4-chlorobenzenediazonium, were integral to various photosensitive systems used in document reproduction and printing technology. google.com Their utility stems from their ability to undergo photolytic or thermal decomposition to generate reactive species, leading to image formation. shu.ac.uk These properties were exploited in processes like diazo copying (diazotypy) and photolithography.

In these applications, the diazonium salt is typically coated onto a substrate (e.g., paper or a printing plate) along with other components. shu.ac.uk The thermal and light sensitivity of the diazonium compound is a critical factor; for instance, tetrafluoroborate salts of diazonium compounds are noted for being more thermally stable than their hexafluorophosphate counterparts. shu.ac.uk The decomposition mechanism can be either heterolytic, which is favored by photolysis, or homolytic, which is more common in thermolysis. shu.ac.uk

Diazo Copying: This process, also known as the "whiteprint" or "blue-line" process, relied on the light-induced decomposition of a diazonium salt. A sheet coated with a diazonium salt and a coupler molecule is exposed to UV light through an original document. Where the light passes through, the diazonium salt is destroyed. The sheet is then treated with a developer (a coupler solution, often ammonia-based), which reacts with the remaining unexposed diazonium salt to form a stable azo dye, creating a positive copy of the original.

Photolithography: In the manufacturing of printing plates and patterned surfaces, diazonium salts serve as photosensitive agents. google.com A coating containing the diazonium compound is applied to a plate. shu.ac.uk Upon exposure to light through a photographic negative, the diazonium salt in the exposed areas decomposes. The decomposition products can alter the solubility of the coating, allowing for the selective removal of either the exposed or unexposed areas during a subsequent development step. This creates a patterned surface (the printing plate) where the remaining image areas are either ink-receptive or ink-repellent. google.comshu.ac.uk The use of 4-chlorobenzenediazonium in such phototropic photosensitive compositions has been documented in patents for creating lithographic surfaces. google.com

Table 2: Role of 4-Chlorobenzenediazonium in Reproduction Processes

ProcessPrincipleKey ComponentsRole of 4-ChlorobenzenediazoniumResult
Diazo Copying Light-induced decomposition of diazonium salt prevents dye formation.Diazo-coated paper, Coupler, Light source (UV), Developer (e.g., Ammonia)Acts as the photosensitive agent that is selectively destroyed by light.Forms a stable azo dye image in unexposed areas upon development.
Photolithography Photolytic decomposition alters the solubility of a surface coating.Photosensitive coating, Substrate (printing plate), Light source, DeveloperServes as the photoactive component in the coating for creating patterned surfaces. google.comshu.ac.ukCreates a durable, patterned image on a plate for printing. google.com

Supramolecular Chemistry Involving 4 Chlorobenzenediazonium Species

Investigation of Non-Covalent Interactions (e.g., π-π Stacking)

The 4-chlorobenzenediazonium cation, with its aromatic ring and positive charge, is susceptible to a range of non-covalent interactions that govern its behavior in supramolecular systems. These interactions, though weaker than covalent bonds, are crucial for molecular recognition, self-assembly, and the stabilization of the cation. mdpi.com Key non-covalent forces at play include ion-dipole interactions, van der Waals forces, hydrogen bonding, and π-π stacking. wikipedia.orglibretexts.org

π-π Stacking: This interaction occurs between aromatic rings and arises from the overlap of π-orbitals. catalysis.blog For the 4-chlorobenzenediazonium cation, the electron-deficient π-system can interact favorably with electron-rich aromatic systems in a face-to-face or offset stacking arrangement. nih.gov These interactions are fundamental in the formation of self-assembled structures and play a role in the inclusion of the cation within larger host molecules. mdpi.com The geometry of this stacking can vary, with typical distances between parallel rings being around 3.5 Å. researchgate.net

Ion-Dipole and Ion-Ion Interactions: The localized positive charge on the diazonium group (–N₂⁺) facilitates strong electrostatic interactions with polar molecules or anionic species. libretexts.org In host-guest complexes with macrocycles like crown ethers or cucurbiturils, ion-dipole interactions between the cation and the oxygen atoms of the host are a primary binding force. rsc.orglookchem.com Furthermore, studies on binary mixtures of aryldiazonium salts with oppositely charged substituents have shown that ion-ion interactions can lead to the formation of associated pairs in solution. acs.orgnih.gov

A summary of key non-covalent interactions involving the 4-chlorobenzenediazonium cation is presented below.

Interaction TypeDescriptionKey Features for 4-Chlorobenzenediazonium
π-π Stacking Attraction between aromatic rings via π-orbital overlap.The electron-deficient ring interacts with other aromatic systems. catalysis.blognih.gov
Ion-Dipole Electrostatic attraction between the –N₂⁺ group and polar molecules (e.g., water, ether oxygens).Crucial for binding within crown ethers and other polar hosts. libretexts.orglookchem.com
Ion-Ion Electrostatic force between oppositely charged ions.Can form associated pairs with anionic species or other charged diazonium salts. acs.orgnih.gov
Van der Waals Weak, transient electrostatic attractions.Contributes to the overall stability of supramolecular complexes. libretexts.org
Halogen Bonding Interaction involving the chlorine substituent.Can provide directional control in crystal engineering and self-assembly.

Host-Guest Recognition Phenomena in Diazonium Systems

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.org The 4-chlorobenzenediazonium cation can act as a guest, being encapsulated by various macrocyclic hosts. This recognition process is driven by the non-covalent interactions discussed previously and can significantly alter the properties of the diazonium ion. rsc.orglookchem.com

Prominent hosts for diazonium cations include crown ethers, cyclodextrins, and cucurbiturils.

Crown Ethers: These macrocycles, with their electron-rich oxygen atoms lining a central cavity, are effective hosts for cations. Studies have shown that complexation of arenediazonium salts, such as p-tert-butylbenzenediazonium, with crown ethers like 18-crown-6 (B118740) or larger 21-membered ring macrocycles can significantly retard their rate of thermal decomposition. lookchem.com The diazonium group inserts into the cavity, where it is stabilized by ion-dipole interactions. lookchem.comshu.ac.uk

Cyclodextrins: These are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar moieties of guest molecules in aqueous solutions. For water-insoluble diazonium salts, complexation with β-cyclodextrin has been used to increase their solubility in water, enabling subsequent electrochemical grafting onto surfaces. acs.orgnih.gov

Cucurbiturils: These pumpkin-shaped macrocycles have shown remarkable ability to bind and stabilize diazonium ions. Research on phenyl diazonium ions demonstrated that encapsulation within cucurbit acs.orguril (CB acs.org) led to a ~60-fold increase in the ion's half-life in aqueous media at 25°C. rsc.org This significant stabilization is attributed to the encapsulation of the phenyl group within the hydrophobic cavity and strong ion-dipole interactions at the carbonyl-laced portals, which electrostatically shields the reactive diazonium group. rsc.org

The table below summarizes the effects of different hosts on aryldiazonium salts.

Host MoleculeGuest (Arenediazonium Salt)Effect of ComplexationPrimary Interactions
Crown Ethers (e.g., 18-crown-6) p-tert-butylbenzenediazoniumRetards thermal decomposition, enhances stability. lookchem.comIon-Dipole
β-Cyclodextrin 1-(2-Bisthienyl)-4-benzenediazoniumIncreases aqueous solubility, enables electrografting. acs.orgnih.govHydrophobic, van der Waals
Cucurbit acs.orguril (CB acs.org) Phenyldiazonium~60-fold increase in half-life in water; stabilization. rsc.orgIon-Dipole, Hydrophobic

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The 4-chlorobenzenediazonium cation is a versatile building block in self-assembly, particularly for the functionalization of surfaces and nanomaterials.

One notable application is the functionalization of single-wall carbon nanotubes. wikipedia.org In a process involving the grinding of 4-chlorobenzenediazonium tetrafluoroborate (B81430) with nanotubes in an ionic liquid, chlorophenyl groups become covalently attached to the nanotube surface. wikipedia.org This process results in an ordered arrangement where the substituents prevent the nanotubes from bundling together. wikipedia.org

Furthermore, research on the electrochemical reduction of binary mixtures of aryldiazonium salts bearing oppositely charged groups demonstrates a high degree of controlled self-assembly. acs.orgnih.gov When a mixture of diazonium salts with para-substituents like –SO₃⁻ and –N⁺(Me)₃ is reduced, several key features are observed:

The two salts co-deposit at a single potential, which is different from the reduction potential of either salt alone. acs.orgnih.gov

The resulting surface film consistently contains a 1:1 ratio of the two components, regardless of their initial ratio in the solution. acs.orgnih.gov

This suggests the formation of a well-defined, homogeneous, and intimately mixed layer on the substrate, driven by supramolecular interactions between the two diazonium species in solution prior to grafting. acs.orgresearchgate.net

These examples show that the interplay of electrostatic and other non-covalent forces can be harnessed to create highly ordered, multicomponent structures from diazonium salt precursors.

Stabilization of Diazonium Cations within Supramolecular Architectures

A primary goal of applying supramolecular chemistry to diazonium salts is to enhance their stability. Aryldiazonium salts are notoriously unstable and are often prepared in situ at low temperatures for immediate use. smolecule.comresearchgate.net Encapsulation within a host molecule's confined space can protect the reactive diazonium group from decomposition pathways.

As detailed in section 7.2, macrocyclic hosts are particularly effective at this stabilization.

Crown ethers stabilize arenediazonium ions by forming a complex where the diazonium group is threaded through the macrocycle's cavity. This complexation slows the rate of thermolysis because the decomposition reaction proceeds through the uncomplexed ion. lookchem.com The stability of the complex is influenced by the size of the crown ether's cavity and the electronic properties of any substituents on the macrocycle. lookchem.comshu.ac.uk

Cucurbit[n]urils provide even more significant stabilization. The encapsulation of a phenyldiazonium ion within CB acs.org increases its half-life from hours to approximately 15 days in water at room temperature. rsc.org Computational models suggest this is due to the host electrostatically destabilizing the transition state for the reaction with water, effectively shielding the cation. rsc.org Despite this stabilization, the encapsulated diazonium group can remain reactive for desired chemical transformations, such as azo coupling. rsc.org

These findings demonstrate that supramolecular encapsulation is a powerful strategy to create stable, handleable forms of reactive diazonium cations, potentially expanding their utility in synthesis and materials science.

Statistical Mechanics Approaches to Supramolecular Interactions

Statistical mechanics provides a theoretical framework to connect the microscopic properties of molecules to the macroscopic thermodynamic behavior of a system. researchgate.net In the context of the supramolecular chemistry of 4-chlorobenzenediazonium, statistical mechanics approaches, often combined with computational methods like molecular dynamics (MD) simulations, are used to understand and predict host-guest binding phenomena. nih.govaip.org

The binding of a guest molecule like the 4-chlorobenzenediazonium cation to a host is governed by the change in Gibbs free energy (ΔG). This term is composed of both an enthalpic component (ΔH), which relates to the energy of the non-covalent interactions (ion-dipole, π-π stacking), and an entropic component (TΔS), which relates to the change in disorder of the system, including the crucial role of the solvent. researchgate.net

Computational techniques based on statistical mechanics allow for the calculation of these thermodynamic parameters:

Binding Free Energy Calculations: Methods such as Thermodynamic Integration (TI) can be used with MD simulations to compute the absolute binding free energy (ΔG_bind) for a host-guest pair. nih.gov This involves simulating an "alchemical" transformation where the guest is gradually decoupled from its environment in both the free and host-bound states. nih.gov

Understanding Driving Forces: These approaches can dissect the binding process, revealing whether it is driven by enthalpy (strong interactions) or entropy (e.g., the release of ordered solvent molecules from the host's cavity upon guest binding). researchgate.net For many host-guest systems in aqueous solution, the hydrophobic effect, which is largely entropic, is a major driving force. ibs.re.kr

While specific statistical mechanical studies on the 4-chlorobenzenediazonium cation are not widely reported, the principles are directly applicable. Such models could predict the binding affinity of this cation with various hosts (e.g., different crown ethers or cyclodextrins), rationalize the stability enhancements observed experimentally, and guide the design of new supramolecular systems with tailored recognition and assembly properties. aip.orgacs.org

Environmental Chemical Transformations and Fate of 4 Chlorobenzenediazonium

Degradation and Transformation Pathways in Environmental Media (Physico-chemical and Biological)

Physico-chemical Degradation:

The primary abiotic degradation pathway for arenediazonium salts like 4-chlorobenzenediazonium in aqueous environments is hydrolysis. When dissolved in water, the diazonium group is susceptible to nucleophilic attack by water molecules, leading to the formation of a phenol (B47542) and the release of nitrogen gas. In the case of 4-chlorobenzenediazonium, this reaction yields 4-chlorophenol (B41353). This process is a significant route for the removal of the diazonium ion from aquatic systems.

Photodegradation, or photolysis, is another important abiotic transformation pathway. Aryl diazonium salts are known to be sensitive to light. Upon absorption of ultraviolet (UV) radiation, the C-N bond can cleave, leading to the formation of an aryl radical and the release of nitrogen gas. The subsequent reactions of the highly reactive 4-chlorophenyl radical can lead to a variety of transformation products, depending on the surrounding chemical matrix. The quantum yield of the photodecomposition of aromatic diazonium salts has been a subject of study, indicating that this can be an efficient degradation process.

Biological Degradation:

While specific studies on the microbial degradation of 4-chlorobenzenediazonium are limited, the biodegradation of related chlorinated aromatic compounds has been extensively researched. It is plausible that microorganisms capable of degrading compounds like 4-chlorophenol or 4-chloronitrobenzene could also play a role in the transformation of 4-chlorobenzenediazonium, particularly its hydrolysis product, 4-chlorophenol.

Bacteria such as Pseudomonas species have been shown to metabolize 4-chloronitrobenzene through a partial-reductive pathway. nih.gov The degradation of 4-chlorophenol can proceed via the formation of chlorocatechol, which is then further metabolized. researchgate.net Indigenous microbial populations in contaminated soil and groundwater have demonstrated the ability to degrade chlorobenzenes. nih.gov It is likely that once 4-chlorobenzenediazonium is hydrolyzed to 4-chlorophenol, these microbial pathways would be responsible for its further breakdown and mineralization. The initial step would likely involve monooxygenases or dioxygenases that hydroxylate the aromatic ring, leading to intermediates that can enter central metabolic pathways.

Denitrification Processes Utilizing Diazonium Salts

Denitrification is a crucial step in the global nitrogen cycle, where nitrate (B79036) is reduced to dinitrogen gas, returning it to the atmosphere. This process is primarily carried out by a diverse group of facultative anaerobic bacteria. researchgate.netresearchgate.netas-proceeding.com The typical electron acceptors in this respiratory process are nitrogen oxides, such as nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻). clu-in.org

Currently, there is a lack of direct scientific evidence in the reviewed literature to suggest that diazonium salts, including 4-chlorobenzenediazonium, are directly utilized by microorganisms as a primary nitrogen source or as an electron acceptor in denitrification pathways. The diazonium group (-N₂⁺) contains nitrogen, but its high reactivity and transient nature in the environment make it an unlikely substrate for established enzymatic denitrification pathways.

Modeling Environmental Fate and Transport Processes

Predicting the environmental fate and transport of chemicals like 4-chlorobenzenediazonium is essential for assessing their potential environmental impact. This is often achieved through the use of mathematical models that simulate the distribution and transformation of a substance in various environmental compartments. researchgate.netfrontiersin.orgepa.gov

For a reactive compound like 4-chlorobenzenediazonium, key parameters in these models would include its rates of hydrolysis, photolysis, and biodegradation. Given its instability, its transport over long distances is unlikely. Instead, the focus of modeling would be on the fate and transport of its more persistent transformation products, such as 4-chlorophenol.

Quantitative Structure-Activity Relationship (QSAR) Models:

In the absence of extensive experimental data for 4-chlorobenzenediazonium, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its environmental properties. nih.govnih.govmdpi.comresearchgate.net QSAR models use the molecular structure of a chemical to predict its physicochemical properties and reactivity. For instance, QSARs can be developed to predict the rate constants for hydrolysis or the reaction with hydroxyl radicals in water. nih.govrtrn.net Descriptors used in such models often include electronic parameters (like the energy of the highest occupied molecular orbital, E HOMO), steric parameters, and topological indices. nih.govmdpi.com

A multimedia fate and transport model for 4-chlorobenzenediazonium would need to incorporate its rapid degradation. The model would likely predict low concentrations of the parent compound in all environmental compartments and focus on the subsequent fate of its degradation products. The properties of these transformation products, such as their water solubility, vapor pressure, and octanol-water partition coefficient, would then govern their distribution in the environment. battelle.orgresearchgate.net

Modeling Parameter Relevance for 4-Chlorobenzenediazonium Typical QSAR Descriptors
Hydrolysis Rate Constant (k_h) High importance due to the reactivity of the diazonium group in water.Electronic and steric parameters.
Photolysis Quantum Yield (Φ) Important for predicting degradation in sunlit surface waters.Molecular orbital energies, absorption spectra.
Biodegradation Rate Constant (k_bio) Important for the ultimate fate of the transformation products (e.g., 4-chlorophenol).Molecular size, solubility, presence of functional groups.
Soil Adsorption Coefficient (K_oc) More relevant for the transformation products to predict leaching and runoff.Octanol-water partition coefficient (log K_ow).

Influence of Environmental Factors on Reaction Dynamics

The degradation and transformation rates of 4-chlorobenzenediazonium are significantly influenced by various environmental factors. These factors can affect the kinetics and mechanisms of its decomposition, thereby altering its persistence and the distribution of its transformation products in the environment.

Temperature:

Temperature has a pronounced effect on the thermal decomposition of diazonium salts. An increase in temperature generally leads to a significant increase in the rate of decomposition. nih.govwjpmr.comresearchgate.net This is consistent with the Arrhenius equation, which describes the temperature dependence of reaction rates. For other arenediazonium ions, studies have shown that the decomposition follows first-order kinetics, with the rate constant increasing progressively with temperature. nih.gov It can be expected that the hydrolysis of 4-chlorobenzenediazonium will also accelerate at higher temperatures, leading to a shorter half-life in warmer waters.

pH:

Dissolved Organic Matter (DOM):

Dissolved organic matter, such as humic and fulvic acids, is ubiquitous in natural waters and can influence the fate of organic pollutants. DOM can affect the photodegradation of compounds in two primary ways: by acting as a photosensitizer, producing reactive oxygen species that can enhance degradation, or by acting as a light screen, absorbing UV radiation and thus inhibiting direct photolysis. mdpi.comnih.govnih.gov The effect of DOM on the photodegradation of 4-chlorobenzenediazonium would depend on the specific characteristics of the DOM and the water chemistry.

Environmental Factor Influence on 4-Chlorobenzenediazonium Expected Outcome
Temperature Increased temperature accelerates the rate of thermal decomposition and hydrolysis.Shorter half-life in warmer environmental compartments.
pH Stability is generally higher in acidic conditions and decreases as pH becomes neutral or alkaline.Faster hydrolysis to 4-chlorophenol in neutral to alkaline waters.
Sunlight (UV Radiation) Induces photodecomposition (photolysis).Degradation in sunlit surface waters, forming radical species.
Dissolved Organic Matter (DOM) Can either enhance (sensitize) or inhibit (screen) photodegradation.The net effect on the photolysis rate will depend on the specific conditions.

Future Directions and Emerging Research Avenues in 4 Chlorobenzenediazonium Chemistry

Development of Green Chemistry Approaches for Synthesis and Applications

The traditional synthesis of diazonium salts often involves strong acids and low temperatures, posing environmental and safety challenges. mpg.de Modern research is actively pursuing greener alternatives that are safer, more efficient, and reduce waste. epitomejournals.com A significant trend is the development of sustainable methods for the in situ generation and reaction of diazonium salts, which avoids the isolation of potentially unstable intermediates. sioc-journal.cnnih.gov

One promising approach involves replacing strong, corrosive acids with milder, recoverable alternatives. For instance, saccharin, a non-toxic and inexpensive solid, has been successfully used as a mild acidic agent for the preparation of stable arenediazonium saccharinates from various aryl amines and tert-butyl nitrite (B80452). nih.govresearchgate.net This method allows for a "telescopic" one-pot reaction, reducing the need for solvent-intensive separation and purification steps. nih.govresearchgate.net Another strategy employs deep eutectic solvents (DESs), which are biodegradable and low-cost, as alternative reaction media for halodediazoniation reactions, moving away from conventional volatile organic solvents. mdpi.com

Efforts are also directed towards solvent-free reaction conditions. A grinding method using magnetic solid acid catalysts (like sulfonic acid-functionalized Fe₃O₄ nanoparticles) has been developed for the synthesis of azo dyes, which circumvents the need for toxic solvents and operates at room temperature. researchgate.net Furthermore, innovative reactor technologies are being explored. The diazotization of anilines has been successfully conducted in a wet scrubber, an apparatus typically used for air pollution control, demonstrating a unique approach to process integration and denitrification. acs.org The resulting dilute aqueous solution of 4-chlorobenzenediazonium chloride from this process was shown to be effective in subsequent Sandmeyer and radical coupling reactions. acs.org

Table 1: Comparison of Traditional and Green Approaches for Diazonium Salt Reactions
ParameterTraditional ApproachGreen Chemistry ApproachKey Advantages of Green Approach
Acid/CatalystStrong mineral acids (H₂SO₄, HCl) mpg.deSaccharin nih.govresearchgate.net, Solid acid catalysts (Fe₃O₄@SiO₂-SO₃H) researchgate.net, p-toluenesulfonic acid researchgate.netReduced corrosivity, potential for recovery and reuse, milder conditions.
SolventVolatile organic solvents, aqueous mineral acids epitomejournals.comDeep Eutectic Solvents (DESs) mdpi.com, Ionic Liquids (ILs) imperial.ac.uk, Water acs.org, Solvent-free (grinding) researchgate.netReduced toxicity and environmental impact, improved safety.
TemperatureLow temperatures (0–5 °C) to ensure salt stability Room temperature researchgate.netresearchgate.netLower energy consumption, simplified experimental setup.
ProcessStepwise synthesis with isolation of intermediates nih.govOne-pot, in-situ generation nih.govresearchgate.net, Continuous flow rsc.orgcardiff.ac.ukIncreased efficiency, reduced waste, enhanced safety by avoiding isolation of explosive intermediates. mpg.denih.gov

Exploration of Novel Catalytic Systems

The classic Sandmeyer reaction, which uses stoichiometric copper(I) salts, has been a cornerstone of diazonium chemistry for converting aryl amines into aryl halides. nih.govnumberanalytics.com However, the quest for more efficient, selective, and sustainable catalytic systems has led to the exploration of other transition metals and metal-free approaches. numberanalytics.comacs.org

Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool. rsc.org Researchers have developed gold-catalyzed Sandmeyer-type reactions for C-Br, C-S, and C-P bond formation. rsc.org A key finding is that nucleophile assistance can activate aryldiazonium salts, enabling the Au(I)/Au(III) redox cycle to proceed efficiently without the need for external oxidants or photocatalysts. rsc.orgbohrium.com This method offers high yields and selectivity under mild conditions. rsc.org

Palladium Catalysis: Palladium catalysts are well-known for their efficacy in cross-coupling reactions. A sustainable procedure for the Heck-Matsuda reaction, which couples arenediazonium salts with olefins, utilizes palladium(II) acetate (B1210297) with activated charcoal. organic-chemistry.org This system cleverly combines the high reactivity of homogeneous catalysis with the ease of catalyst recovery typical of heterogeneous catalysis, as the inactive palladium deposits onto the charcoal and can be filtered off. organic-chemistry.org This minimizes palladium contamination in the final product, a critical consideration for the pharmaceutical industry. organic-chemistry.org

Other and Metal-Free Systems: Beyond noble metals, other materials are showing catalytic promise. Two-dimensional (2D) molybdenum disulfide (MoS₂) has been used as a heterogeneous catalyst for the C-H arylation of heteroarenes with diazonium salts, including 4-chlorobenzenediazonium tetrafluoroborate (B81430). skku.edu The terminal sulfur groups at the edges of the MoS₂ sheets are believed to be the catalytically active sites. skku.edu There is also growing interest in photoredox catalysis, where visible light is used to generate aryl radicals from diazonium salts for various transformations. nih.govbeilstein-journals.org These methods often use organic dyes as photocatalysts and can proceed under very mild, metal-free conditions. beilstein-journals.orgua.es

Table 2: Emerging Catalytic Systems for Reactions of 4-Chlorobenzenediazonium Salts
Catalytic SystemReaction TypeExample with 4-ChlorobenzenediazoniumAdvantagesReference
Gold (Au)Sandmeyer-type (C-X formation), Cross-couplingUsed in developing general methods for C-heteroatom bond formation applicable to substituted salts.High efficiency, mild conditions, avoids strong external oxidants. rsc.orgbohrium.com
Palladium (Pd) on CharcoalHeck-Matsuda (C-C coupling)General procedure developed for arenediazonium salts.Combines homogeneous activity with heterogeneous recovery, low product contamination. organic-chemistry.org
Molybdenum Disulfide (MoS₂)C-H ArylationReaction of 4-chlorobenzenediazonium tetrafluoroborate with furan.Heterogeneous, reusable, inexpensive catalyst. skku.edu
Titanium Dioxide (TiO₂)Photocatalytic C-H ArylationConversion of 4-chlorobenzenediazonium salt with pyridine (B92270) in a continuous-flow reactor.Utilizes light energy, can be immobilized for continuous processes. rsc.org
Organic Dyes (e.g., Eosin (B541160) Y)Photoredox ArylationGeneral methods for C-H arylation of heterocycles.Metal-free, uses visible light, environmentally benign. beilstein-journals.org

Integration in Advanced Materials Science Research

The high reactivity of 4-chlorobenzenediazonium salts makes them ideal reagents for the covalent functionalization of surfaces, a key process in materials science for tailoring the properties of substrates. numberanalytics.commdpi.com This is particularly prominent in the modification of carbon nanomaterials like carbon nanotubes (CNTs) and graphene, where grafting specific chemical groups can dramatically alter their physical and electronic characteristics. nih.govbeilstein-journals.org

The electrochemical reduction of 4-chlorobenzenediazonium salts is a widely used method to attach 4-chlorophenyl groups to various carbon surfaces, including glassy carbon electrodes, CNTs, and graphene. acs.orgiaea.org This process creates a robust covalent bond between the aryl group and the carbon lattice. researchgate.net For example, functionalizing single-walled carbon nanotubes (SWNTs) with 4-chlorophenyl moieties has been demonstrated to modify their electronic properties and surface chemistry. thieme-connect.com This surface modification can improve the dispersion of nanotubes in various solvents, which is a critical step for processing them into composites or thin films. nih.govcanada.ca

Graphene, a single atomic layer of carbon, has also been a major target for functionalization using 4-chlorobenzenediazonium salts. imperial.ac.uk Researchers have developed an environmentally friendly, one-step method that combines mechanical grinding (mechanochemistry) with the chemical reaction to simultaneously exfoliate and functionalize graphene sheets. imperial.ac.uk Grinding thermally converted graphene with 4-chlorobenzenediazonium tetrafluoroborate in an ionic liquid effectively peels the graphene layers apart while grafting the 4-chlorophenyl groups onto their surface. imperial.ac.uk This functionalization enhances the dispersibility of the graphene sheets, which is crucial for their application in composites and electronics. imperial.ac.uknih.gov The attached functional groups can also serve as anchor points for further chemical modifications, opening up pathways to complex, hierarchical materials. beilstein-journals.org

Table 3: Functionalization of Advanced Materials with 4-Chlorobenzenediazonium
MaterialFunctionalization MethodAttached GroupResulting Property/ApplicationReference
Single-Walled Carbon Nanotubes (SWNTs)Electrochemical reduction of diazonium salt.4-chlorophenylHigh degree of functionalization (1 in 20-30 carbons), altered electronic structure. acs.org
Single-Walled Carbon Nanotubes (SWNTs)Microwave-assisted reaction with in-situ formed diazonium salt.ChlorophenylRapid functionalization (5-15 mins), improved dispersion in THF. nih.gov
Thermally Converted Graphene (TCG)Mechanical grinding with diazonium salt in an ionic liquid.4-chlorophenylSimultaneous exfoliation and functionalization, enhanced solvent dispersibility. imperial.ac.uk
Glassy Carbon ElectrodeElectrochemical reduction of in-situ generated diazonium salt in a protic ionic liquid.4-chlorophenylFormation of a thin (ca. 1.5 nm) organic layer for surface modification. iaea.org
Carbon Fiber (CF)One-pot aryl diazonium reaction to graft graphene onto the fiber.Graphene (via diazonium linkage)Improved surface roughness and chemical activity, enhanced interface performance in composites. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-benzenediazonium salts, and how are reaction conditions optimized?

  • Methodological Answer : The diazotization of 4-chloroaniline in acidic media (e.g., HCl) with sodium nitrite (NaNO₂) at 0–5°C is the primary route. Temperature control is critical to prevent decomposition, and excess acid stabilizes the diazonium intermediate. Side reactions, such as phenol formation, are minimized by avoiding prolonged exposure to water .

Q. Which reducing agents effectively convert 4-chloro-benzenediazonium chloride to substituted benzene derivatives?

  • Methodological Answer : Hypophosphorous acid (H₃PO₂) selectively reduces 4-chloro-benzenediazonium chloride to benzene, releasing N₂ gas and HCl. Alternative agents like SnCl₂/HCl yield chlorobenzene via the Gomberg-Bachmann reaction. The choice depends on the desired product and reaction kinetics .

Q. How are Sandmeyer reactions applied to synthesize halogenated derivatives from 4-chloro-benzenediazonium salts?

  • Methodological Answer : Using Cu(I) catalysts, 4-chloro-benzenediazonium chloride reacts with KBr or KI to form 4-chloro-bromobenzene or 4-chloro-iodobenzene, respectively. For fluorination, HBF₄ is employed under thermal conditions to produce 4-chloro-fluorobenzene .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 4-chloro-benzenediazonium derivatives be resolved during structural elucidation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) at resolutions >35,000 FWHM distinguishes isotopic clusters (e.g., chlorine’s ³⁵Cl/³⁷Cl signature). For ambiguous fragments, tandem MS/MS with collision-induced dissociation (CID) or reference standard spiking validates tentative identifications .

Q. What strategies minimize by-products during the synthesis of 4-chloro-benzenediazonium-based azo dyes?

  • Methodological Answer : Optimizing pH (3–4) and using low temperatures (0–5°C) suppress diazonium salt hydrolysis. Coupling reactions with electron-rich aromatics (e.g., β-naphthol) require stoichiometric control and inert atmospheres to prevent oxidation side reactions .

Q. How does 4-chloro-benzenediazonium interact with biological targets, such as enzymes or ribosomes?

  • Methodological Answer : Molecular docking studies reveal that the 4-chloro substituent enhances hydrophobic interactions with enzyme active sites. For example, derivatives like N-(2-acetylphenyl)-4-chloro-benzamide inhibit ricin’s ribosomal binding by mimicking substrate transition states .

Q. What computational methods predict the stability and reactivity of 4-chloro-benzenediazonium salts under varying conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model the electrophilicity of the diazonium group. Solvent effects (e.g., water vs. acetonitrile) are simulated using polarizable continuum models (PCM) to assess decomposition pathways .

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